3-(4-Fluoro-2-methylphenyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
IZTZJNRSAFHLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Fluoro 2 Methylphenyl Pyridine and Analogous Structures
Direct C-H Functionalization Strategies for Pyridine (B92270) Core Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of functionalized pyridines, minimizing the need for pre-functionalized starting materials. rsc.org This strategy directly converts a C-H bond on the pyridine ring into a C-C or C-heteroatom bond.
Transition Metal-Catalyzed C-H Arylation Approaches
Transition metal catalysis, particularly with palladium, has been instrumental in the direct arylation of pyridine derivatives. rsc.org These reactions often involve the formation of a cyclometalated intermediate, which then reacts with an arylating agent. For instance, palladium-catalyzed C-H arylation can be used to introduce an aryl group at a specific position on the pyridine ring, guided by the electronic and steric properties of the substrate and catalyst. rsc.orgbeilstein-journals.org
A notable challenge in the direct C-H arylation of pyridines is controlling the regioselectivity, as the pyridine ring has multiple C-H bonds with varying reactivity. nih.gov The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can complicate the reaction. rsc.org However, by carefully selecting the catalyst, ligands, and reaction conditions, a high degree of regioselectivity can be achieved. For example, palladium-catalyzed C-H arylation of 3-substituted pyridines can be directed to the C4-position. nih.gov
| Catalyst System | Directing Group/Substrate Feature | Position of Arylation | Key Advantages |
|---|---|---|---|
| Palladium(II) acetate/Phosphine ligand | Amide group at C2 | C-H bond adjacent to the amide | Facile synthesis of fused nitrogen-containing heterocycles. nih.gov |
| Palladium(II) acetate/P(n-Bu)Ad2/PivOH | Electron-withdrawing group at C3 | C4-position | High regioselectivity for electron-deficient pyridines. nih.gov |
| Palladium(II) chloride/Triphenylphosphine | N-alkylpyridinium salt (transient) | C2 and C6 positions | Highly selective diarylation. acs.orgnih.gov |
Regioselective C-H Functionalization via Transient Activator Strategies
A clever approach to control the regioselectivity of C-H functionalization involves the use of transient activators. acs.orgnih.gov In this strategy, the pyridine nitrogen is temporarily alkylated to form a pyridinium (B92312) salt in situ. acs.org This activation enhances the reactivity of the C-H bonds at the C2 and C6 positions, facilitating a highly selective diarylation. acs.orgnih.gov Following the arylation reaction, the activating group is removed, regenerating the pyridine ring and yielding the 2,6-diarylpyridine product. acs.orgnih.gov This method provides a novel route to symmetrically substituted diarylpyridines. nih.gov A combination of a palladium catalyst and a copper(I) co-catalyst is often essential for this transformation. acs.orgnih.gov
Non-Directed and Directed Metalation Strategies for Pyridine Functionalization
Metalation, the replacement of a hydrogen atom with a metal, is a fundamental strategy for functionalizing pyridines. znaturforsch.com This can be achieved through either non-directed or directed approaches.
Non-directed metalation typically involves strong bases like organolithium reagents. However, the direct lithiation of unsubstituted pyridine can lead to a mixture of regioisomers. znaturforsch.com
Directed metalation , on the other hand, utilizes a directing group on the pyridine ring to guide the metalating agent to a specific position, usually ortho to the directing group. baranlab.org This approach offers excellent control over regioselectivity. Common directing groups include amides, and the choice of the metalating agent, such as lithium amides or alkyllithiums, is crucial. znaturforsch.combaranlab.org Milder conditions and better functional group tolerance can be achieved using "ate"-bases containing metals like zinc or magnesium. znaturforsch.com
An alternative to direct deprotonation is the halogen/metal exchange reaction . This method is particularly useful for introducing functionality at positions that are not easily accessible through direct metalation. znaturforsch.com By carefully selecting the organometallic reagent and reaction conditions, a bromine or iodine atom on the pyridine ring can be selectively exchanged for a metal, which can then be trapped with an electrophile. znaturforsch.com
Cross-Coupling Reaction Pathways in Diarylpyridine Synthesis
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile and powerful tool for the formation of carbon-carbon bonds. These reactions are widely used to construct the central aryl-pyridyl bond in diarylpyridines.
Suzuki-Miyaura Cross-Coupling Methods for Aryl-Pyridyl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for synthesizing biaryls, including 3-(4-fluoro-2-methylphenyl)pyridine. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine with (4-fluoro-2-methylphenyl)boronic acid or the reaction of 3-pyridylboronic acid with a 1-halo-4-fluoro-2-methylbenzene. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents. youtube.com
| Pyridine Substrate | Boron Reagent | Catalyst/Ligand | Key Features |
|---|---|---|---|
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids and esters | Pd(dppf)Cl2 | Generates 2-arylpyridines in modest to good yields. claremont.edunih.govnih.gov |
| Bromopolypyridines | Potassium vinyltrifluoroborate | Not specified | Allows for the synthesis of vinyl-substituted polypyridyl ligands. nih.gov |
| 2-Bromo-3-cyanopyridine | 4-Methylphenylboronic acid | Not specified | Used in a multi-step synthesis of a functionalized pyridine. prepchem.com |
Other Metal-Catalyzed Cross-Coupling Approaches for Fluorophenylpyridines
Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods are also employed for the synthesis of fluorophenylpyridines. These include:
Stille Cross-Coupling: This reaction couples an organotin compound with an organic halide and is catalyzed by palladium. It offers a valuable alternative for constructing the aryl-pyridyl bond. scilit.com
Negishi Cross-Coupling: This method utilizes organozinc reagents, which are known for their high reactivity and ability to undergo transmetalation. nih.gov Palladium or nickel catalysts are typically used. nih.gov
Sonogashira Cross-Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. soton.ac.uk This method can be used to introduce alkynyl-substituted aryl groups, which can be further functionalized.
Hiyama Cross-Coupling: This reaction involves the coupling of organosilicon compounds with organic halides, catalyzed by palladium.
Kumada Cross-Coupling: This method uses Grignard reagents (organomagnesium compounds) and is typically catalyzed by nickel or palladium.
The choice of a specific cross-coupling reaction often depends on the availability of starting materials, functional group compatibility, and the desired final product. For instance, the synthesis of fluorinated pyridines can be achieved through various strategies, including the fluorination of a pre-existing pyridine ring or the construction of the ring from a fluorine-containing building block. nih.govgoogle.com
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of biaryl compounds such as this compound often relies on cross-coupling reactions, the conditions of which must be meticulously optimized to maximize yield and ensure high selectivity. For analogous structures, particularly other fluorinated pyridines, extensive research has been conducted to fine-tune these parameters.
For instance, in the synthesis of 3-fluoropyridines via a photoredox-mediated coupling followed by condensation, reaction conditions were systematically varied. acs.org The choice of solvent and temperature proved critical. The reaction in dimethylformamide (DMF) proceeded significantly faster than in acetonitrile, and elevated temperatures of 120 °C were necessary for the complete formation of the pyridine product from the ketone intermediate. acs.org Similarly, in the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, reducing the excess of a reactant (dimethylcyanamide) from 10 equivalents to an optimal 1.5 equivalents maintained a high yield (93%) while improving the atom economy of the process. researchgate.net
Pressure can also be a significant factor. In the fluoromethylation of N-heterocycles, conducting the synthesis in a pressure tube at 100 °C resulted in markedly higher yields compared to reactions run at ambient pressure. researchgate.net The optimization of catalyst loading is another key aspect. In a study on the synthesis of 2,4,6-triarylpyridines, the amount of CoCl₂·6H₂O catalyst was varied, with 2.5 mol% at 110 °C for 4 hours providing the best yields. tandfonline.com
The following table summarizes optimized conditions from various pyridine syntheses, illustrating the common parameters that are adjusted to improve reaction outcomes.
Table 1: Examples of Optimized Reaction Conditions in Pyridine Synthesis
| Target Compound/Class | Key Parameters Optimized | Optimal Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-Fluoropyridines | Solvent, Temperature | DMF, 120 °C | Faster reaction, complete conversion | acs.org |
| Pyridine-2-yl ureas | Reagent Equivalence | 1.5 equiv. of dimethylcyanamide | 93% yield, improved atom economy | researchgate.net |
| N-Fluoromethyl heterocycles | Pressure, Temperature | Pressure tube, 100 °C | Higher yields vs. ambient pressure | researchgate.net |
| 2,4,6-Triarylpyridines | Catalyst Loading, Temperature, Time | 2.5 mol% CoCl₂·6H₂O, 110 °C, 4 h | High yield | tandfonline.com |
Novel Synthetic Routes and Mechanistic Investigations
Beyond optimizing established methods, significant effort is directed towards discovering novel synthetic pathways to pyridine-containing molecules, offering new efficiencies and access to diverse substitution patterns.
Multicomponent Reactions (MCRs) for Pyridine Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a highly efficient strategy for constructing complex molecules like substituted pyridines. bohrium.comtaylorfrancis.com These reactions are prized for their methodological simplicity and for building molecular diversity. bohrium.com
The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving a [2+2+1+1] disconnection approach with two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. taylorfrancis.comacsgcipr.orgwhiterose.ac.uk Variations have been developed to create nonsymmetrical pyridines, such as a modified three-component Hantzsch reaction. taylorfrancis.com Other MCRs for pyridine synthesis include the Guareschi−Thorpe and Bohlmann−Rahtz reactions, which can directly yield the aromatic pyridine ring. acsgcipr.org MCRs can be categorized as three-component or four-component reactions and are further subdivided into metal-free and metal-catalyzed processes. bohrium.com
Recent innovations include a three-component synthesis of polysubstituted pyridines using a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. whiterose.ac.uknih.gov This two-pot process combines aryl aldehydes, α,β-unsaturated acids, and push-pull enamines to rapidly generate diverse pyridine structures. nih.gov
Pyridine Ring-Forming Cyclization and Annulation Methodologies
The construction of the pyridine ring is frequently achieved through cyclization and annulation strategies, which involve forming the heterocyclic ring from a linear or partially cyclic precursor. These methods offer regioselective control and access to a wide array of functionalized pyridines.
One prominent strategy is the [4+2] cycloaddition, where the nitrogen atom can be incorporated into either the diene or dienophile component. whiterose.ac.uknih.gov This flexibility allows for numerous possible substitution patterns on the final pyridine ring. whiterose.ac.uk For example, 2-azadienes, generated in situ, can react with various dienophiles in a Diels-Alder fashion to build the pyridine core. nih.gov
Another powerful method is [3+3] annulation. A metal-free [3+3] annulation has been developed between β-enaminonitriles and β,β-dichloromethyl peroxides to create polysubstituted pyridines under mild conditions with broad substrate tolerance. mdpi.com Ring expansion of smaller, readily available rings provides another appealing route to nitrogen-containing heterocycles. researchgate.net Additionally, a visible-light-enabled biomimetic aza-6π electrocyclization offers a modern, metal- and oxidant-free approach to constructing diverse pyridines. organic-chemistry.org Silver-catalyzed tandem cycloisomerization/[4+2] annulation reactions between enyne-amides and enaminones have also been shown to produce furo[2,3-b]pyridine (B1315467) derivatives, with the reaction outcome being tunable by simply modulating the conditions. acs.org
Detailed Mechanistic Studies of this compound Formation
While specific mechanistic studies for the formation of this compound are not prevalent, the mechanisms for synthesizing analogous fluoropyridines and for key bond-forming reactions have been investigated.
The synthesis of 3-fluoropyridines has been achieved via a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate. acs.org Mechanistic studies suggest that the α,α-difluoro-β-iodoketone is reduced more easily than other common fluoroalkyl iodides, an effect attributed to the influence of the adjacent carbonyl group. acs.org
In the metal-free [3+3] annulation synthesis of polysubstituted pyridines, investigations point to a mechanism involving a Kornblum–De La Mare rearrangement, followed by an SNV-type C-Cl bond cleavage and subsequent intramolecular cyclization and condensation to form the pyridine ring. mdpi.com
For syntheses employing [4+2] cycloadditions, the mechanism often involves the formation of an azadiene intermediate. In one three-component synthesis, a redox-neutral catalytic intermolecular aza-Wittig reaction generates a 2-azadiene, which then undergoes a Diels-Alder reaction to form the pyridine scaffold. whiterose.ac.uknih.gov
The formation of the crucial C-C bond between the phenyl and pyridine rings in 3-arylpyridines is often accomplished through cross-coupling reactions. The mechanism of these reactions, such as the Suzuki coupling, is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps on a palladium or other transition metal catalyst.
Green Chemistry Principles Applied to Fluorophenylpyridine Synthesis
The application of green chemistry principles to the synthesis of fluorophenylpyridines is a critical area of research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and the development of sustainable catalysts. acsgcipr.orgresearchgate.net
Environmentally Benign Catalysis (e.g., Metal-Free, Recyclable Catalysts)
A major focus in green synthetic chemistry is the replacement of hazardous or precious metal catalysts with more environmentally benign alternatives. nih.govresearchgate.net This includes the development of metal-free catalytic systems and catalysts that can be easily recovered and reused. nih.govexlibrisgroup.com
Metal-Free Catalysis: Several methodologies for pyridine synthesis now operate without transition metal catalysts. acs.orgacs.org For example, a facile, metal-free [3+3] annulation strategy uses the reaction of β-enaminonitriles with β,β-dichloromethyl peroxides to build the pyridine ring. mdpi.com Another approach involves the dimerization of primary enaminones, which achieves pyridine construction through the cascade formation of two C-C bonds and one C=N bond without any metal catalyst. acs.org Iodine and triethylamine (B128534) have also been used to trigger an oxime-based, metal-free synthesis of 2-aryl-substituted pyridines. organic-chemistry.org
Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry, minimizing waste and cost. Magnetically recoverable nanocatalysts have been employed for pyridine synthesis; these catalysts can be easily separated from the reaction mixture using an external magnet and reused for several cycles. rsc.org Examples include cobalt ferrite (B1171679) nanoparticles modified with sulfonic acid (CoFe₂O₄@SiO₂–SO₃H) and Fe₃O₄ nanoparticles functionalized with a Schiff base ligand. rsc.org
Metal-organic frameworks (MOFs) have also emerged as effective and recyclable heterogeneous catalysts. A copper(II)-based MOF was used for the synthesis of substituted pyridines and maintained high catalytic activity after being recovered and reused for three cycles. acs.org Other reported recyclable heterogeneous catalysts for pyridine synthesis include PET@UiO-66 vials, CoCl₂·6H₂O, and various functionalized clays (B1170129) and ferrites. tandfonline.comacs.org Polymeric catalysts, such as poly(maleic anhydride-alt-1-octadecene), have been used for the N-oxidation of pyridines and can be recovered with over 99.8% efficiency by simple filtration, retaining activity over multiple uses without further treatment. rsc.org
Table 2: Examples of Recyclable Catalysts in Pyridine Synthesis
| Catalyst | Catalyst Type | Reaction | Recyclability | Reference |
|---|---|---|---|---|
| CoFe₂O₄@SiO₂–SO₃H | Magnetic Nanoparticle | Pyrazolo[3,4-b] pyridine synthesis | Reusable | rsc.org |
| Fe₃O₄@SPNC | Magnetic Nanoparticle | Pyrano[2,3-b]pyridine synthesis | Reusable | rsc.org |
| Cu(II)-MOF | Metal-Organic Framework | Substituted pyridine synthesis | Reusable for 3 cycles | acs.org |
| CoCl₂·6H₂O | Metal Salt | 2,4,6-Triarylpyridine synthesis | Reusable for 4 runs | tandfonline.com |
| PET@UiO-66 vial | Surface-Modified Vial | 2,4,6-Trisubstituted pyridine synthesis | Reusable | acs.org |
Atom Economy and Waste Reduction in Synthetic Processes
The concept of atom economy, which emphasizes the maximization of atoms from reactants that are incorporated into the final product, is a fundamental principle of green chemistry. researchgate.netjocpr.com In the synthesis of complex molecules like this compound and its analogs, striving for high atom economy is crucial for minimizing waste and enhancing resource efficiency. researchgate.net
Traditional multi-step syntheses of pyridine derivatives often suffer from poor atom economy, generating significant amounts of byproducts and waste. rsc.org For instance, classical methods might involve protection and deprotection steps or the use of stoichiometric reagents that are not incorporated into the final molecule, leading to a low atom economy. rsc.org
The E-factor, which measures the amount of waste produced relative to the desired product, is another important metric for assessing the environmental impact of a chemical process. researchgate.net Syntheses with high atom economy will inherently have a lower E-factor. Researchers are actively developing synthetic routes with improved green metrics, including high atom economy and low E-factors, for various heterocyclic compounds. rsc.org
Table 1: Comparison of Green Metrics for Different Synthetic Approaches
| Synthetic Approach | Key Features | Atom Economy | Waste Generation (E-factor) |
| Traditional Multi-step Synthesis | Often involves stoichiometric reagents and multiple protection/deprotection steps. | Low | High |
| Catalytic Processes | Utilizes catalysts to facilitate reactions, often with high selectivity. rsc.org | High rsc.org | Low |
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single step to form the product. acs.org | High acs.org | Low |
| Solventless Reactions | Reactions are conducted without a solvent, reducing waste and simplifying purification. rasayanjournal.co.in | Varies | Very Low |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. nih.gov | Varies | Reduced |
This table provides a generalized comparison. Actual values will vary depending on the specific reaction.
Alternative Reaction Media and Conditions (e.g., Solventless, Microwave-Assisted)
The choice of reaction media and conditions plays a pivotal role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. biosynce.com Consequently, the exploration of alternative reaction media is a key focus in green chemistry.
Solventless Reactions:
Conducting reactions in the absence of a solvent, known as solventless or neat conditions, offers significant environmental benefits. rasayanjournal.co.in This approach eliminates solvent-related waste, simplifies product isolation and purification, and can lead to faster reaction times and higher yields. rasayanjournal.co.in Several green chemistry approaches, including solventless synthesis, can be employed for the synthesis of pyrimidines and other nitrogen-containing heterocycles to mitigate the negative impacts of traditional methods. researchgate.net
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives, including imidazo[1,2-a]pyridines. researchgate.netrsc.org The efficiency of microwave-assisted synthesis often translates to lower energy consumption and reduced environmental impact compared to conventional heating methods. nih.govresearchgate.net Studies have shown that microwave-assisted reactions can significantly increase the conversion rates of reactants. nih.gov
Table 2: Examples of Alternative Reaction Conditions in Pyridine Synthesis
| Reaction Condition | Description | Advantages |
| Solventless | Reaction is performed without a solvent. rasayanjournal.co.in | Reduced waste, simplified workup, often faster reactions. rasayanjournal.co.in |
| Microwave-Assisted | Microwave irradiation is used to heat the reaction mixture. nih.gov | Dramatically reduced reaction times, higher yields, increased reaction rates. nih.govresearchgate.netnih.gov |
| Aqueous Media | Water is used as the solvent. mdpi.com | Environmentally benign, low cost, can enhance reactivity and selectivity in some cases. mdpi.com |
This table highlights some common alternative reaction conditions. The suitability of each condition depends on the specific reaction.
The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green chemistry. By focusing on atom economy, waste reduction, and the use of alternative reaction media and conditions, chemists are paving the way for more sustainable and environmentally responsible production of these important compounds.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment
One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is fundamental to the structural analysis of 3-(4-Fluoro-2-methylphenyl)pyridine. Each technique offers unique insights into the molecular framework.
The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region would be complex, showing signals for the protons on both the pyridine (B92270) and the fluoromethylphenyl rings. The methyl group would appear as a characteristic singlet in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment (e.g., attachment to nitrogen or fluorine).
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the surrounding electronic structure. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (¹JCF, ²JCF, ³JCF) provides invaluable connectivity information.
While specific experimental data for this compound is not publicly available in widespread databases, the expected chemical shifts and coupling patterns can be predicted based on known data for similar structural fragments. For instance, analysis of related compounds like 2-(2-methylphenyl)pyridine and 2-(4-fluorophenyl)pyridine (B1266597) provides a basis for estimating the spectral features of the target molecule.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unravel the complex, often overlapping signals in the 1D NMR spectra of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques correlate signals from different nuclei, building a comprehensive picture of the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. nzqa.govt.nz It would be instrumental in establishing the proton-proton connectivities within the pyridine and the phenyl rings separately. researchgate.netresearchgate.netnzqa.govt.nz
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nzqa.govt.nzresearchgate.netnzqa.govt.nz It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds). nzqa.govt.nzresearchgate.netnzqa.govt.nz For this compound, HMBC would be critical in connecting the pyridine and phenyl rings by showing correlations between protons on one ring and carbons on the other, as well as assigning quaternary (non-protonated) carbons.
Solid-State NMR (e.g., ¹⁵N CP/MAS NMR) for Crystalline Forms
While solution-state NMR is the standard for routine characterization, solid-state NMR (ssNMR) provides valuable information about the structure of materials in their crystalline state. For this compound, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be particularly insightful. This technique enhances the signal of the low-abundance ¹⁵N nucleus and averages out anisotropic interactions that broaden signals in the solid state. The ¹⁵N chemical shift is highly sensitive to the local environment of the nitrogen atom in the pyridine ring, including its involvement in intermolecular interactions such as hydrogen bonding or crystal packing forces. This can be used to identify different polymorphic forms or to study the molecule's structure within a solid matrix.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations and Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic bands for:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the aromatic rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1000-1300 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 650-900 cm⁻¹ region, and their positions are diagnostic of the substitution pattern on the rings.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations. It is complementary to FT-IR because the selection rules differ; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric vibrations: The symmetric breathing modes of the aromatic rings, which are often strong in the Raman spectrum, provide a characteristic fingerprint of the molecule.
Non-polar bonds: Vibrations of non-polar bonds, such as the C-C bonds of the aromatic rings, tend to produce strong Raman signals.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, aiding in a thorough structural confirmation.
Electronic Absorption and Emission Spectroscopy Research
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and photoluminescence, provides critical insights into the molecular structure, conjugation, and electronic behavior of 3-arylpyridines. The position and intensity of absorption and emission bands are sensitive to the electronic nature of substituents and the surrounding solvent environment.
The UV-Vis absorption spectrum of phenylpyridine compounds is primarily characterized by electronic transitions within the aromatic rings and between them. These transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and pyridine rings. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital.
The absorption characteristics of 3-phenylpyridine (B14346) derivatives are significantly influenced by the nature and position of substituents on both the phenyl and pyridine rings. For the parent 2-phenylpyridine (B120327), absorption bands are observed that can be assigned to these transitions. researchgate.net In derivatives of 2-phenylpyridine, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). For instance, electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have a more complex effect. researchgate.net
While specific UV-Vis spectral data for "this compound" is not extensively available in the public domain, we can infer its likely properties by examining related compounds. The presence of a methyl group (an electron-donating group) at the ortho-position and a fluorine atom (an electron-withdrawing group) at the para-position of the phenyl ring will influence the electronic distribution and, consequently, the energy of the electronic transitions. The methyl group is expected to cause a slight red shift, while the fluorine atom's effect is more nuanced due to its dual role as a σ-acceptor and π-donor.
Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have proven to be valuable tools for predicting the UV-Vis spectra of related molecules like styrylpyridines. nih.gov These studies show that the calculated absorption wavelengths are often in good agreement with experimental data and can help in assigning the observed electronic transitions. nih.govresearchgate.net For furo-pyridine derivatives, absorption bands in the 250-390 nm range are attributed to π → π* and n → π* transitions. researchgate.net
To illustrate the effect of substitution on the UV-Vis absorption of phenylpyridine systems, the following table presents data for related compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type | Reference |
| 2,6-bis(4-methylsulphanylphenyl)pyridine | Various | ~350 | Not specified | π → π | researchgate.net |
| 2,6-bis(4-cyanophenyl)pyridine | Various | ~320 | Not specified | π → π | researchgate.net |
| fac-tris(2-phenylpyridine)Iridium(III) | DMSO | ~266, ~330 | Not specified | LC, MLCT | researchgate.net |
Many phenylpyridine derivatives exhibit photoluminescence, emitting light upon absorption of UV radiation. The characteristics of this emission, such as the wavelength of maximum emission (λem) and the photoluminescence quantum yield (ΦPL), are highly dependent on the molecular structure and the surrounding environment.
The introduction of substituents can significantly modulate the photoluminescent properties. For example, in a study of 1-phenyl-3-methyl pyrazoloquinoline derivatives, it was observed that the emission bands broaden and shift to the red with increasing solvent polarity, indicating a significant dipole moment in the excited state and suggesting an intramolecular charge transfer (ICT) character. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role in determining the extent of this solvatochromism. nih.gov
Fluorination can also have a profound impact on the photophysical properties. In some systems, fluorination has been shown to enhance fluorescence quantum yields. The photoluminescence quantum efficiency of a silver(I) complex containing a 2,6-difluoro-3-(pyridin-2-yl)pyridine ligand was estimated to be around 0.2, suggesting its potential application as an emitting material.
The position of the phenyl group on the pyridine ring also influences the luminescent properties. A study on cationic iridium(III) complexes with phenyl groups at different positions on the 2-phenylpyridine ligand demonstrated that the substitution pattern affects their aggregation-induced phosphorescence emission (AIPE) properties and their efficacy in sensing applications. mdpi.com
The following table summarizes the photophysical data for some related substituted pyridine derivatives to provide a comparative context.
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| TPY22DPA | Ethyl Acetate | Not specified | 460 | 0.76 | researchgate.net |
| TPY33DPA | Ethyl Acetate | Not specified | 470 | 0.67 | researchgate.net |
| TPY44DPA | Ethyl Acetate | Not specified | 487 | 0.59 | researchgate.net |
| bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) | Solution | Not specified | 400-550 (broad) | ~0.2 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common practice to use DFT to predict the properties of compounds like 3-(4-Fluoro-2-methylphenyl)pyridine.
Analysis of Electronic Structure (HOMO-LUMO Gaps, Orbital Character)
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and photophysical behavior. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. ekb.eg A smaller gap generally suggests higher reactivity. researchgate.net The analysis would also describe the spatial distribution and character (e.g., π or σ) of the HOMO and LUMO, identifying which parts of the this compound molecule are most likely to be involved in chemical reactions.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be compared to experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. molport.com Such a comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions. wikipedia.orgsigmaaldrich.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for systematic errors in the computational methods and the effects of the experimental conditions. molport.com
Advanced Computational Methodologies
Beyond basic DFT calculations, more advanced techniques can provide deeper insights into the properties of this compound.
Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction
Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate a UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax). This theoretical spectrum can then be compared with experimentally measured spectra to understand the electronic transitions responsible for the observed absorption bands.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu For this compound, NBO analysis would provide a detailed picture of the Lewis structure, including the nature of the bonds between atoms and the localization of lone pairs. It can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which are crucial for understanding intramolecular stability and the nature of chemical bonds. bldpharm.com This analysis can reveal weak interactions, such as intramolecular hydrogen bonds, that may influence the molecule's conformation and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electron density to visualize regions of positive and negative electrostatic potential, thereby identifying likely sites for electrophilic and nucleophilic attack. In an MEP map, areas with a high electron density, typically shown in red or yellow, represent negative electrostatic potential and are susceptible to electrophilic attack. Conversely, regions with low electron density, depicted in blue, indicate positive electrostatic potential and are prone to nucleophilic attack. Green areas signify neutral or near-zero potential.
The MEP analysis of these analogous compounds revealed a significant accumulation of positive and negative potential. This charge distribution suggests the possibility of strong dipole-dipole intermolecular interactions within the crystalline structure and robust interactions with polar solvents. nih.govnih.govacs.org The presence of fluorine, a highly electronegative atom, typically results in a region of negative potential around it, while the hydrogen atoms of the phenyl rings generally exhibit positive potential. The nitrogen atom in the pyridine (B92270) ring of this compound would be expected to be a primary site of negative potential, making it a likely target for electrophilic attack or protonation.
The following table summarizes the general principles of MEP mapping and the expected reactive sites on a molecule like this compound based on analogous compounds.
| Potential Type | Color on MEP Map | Electron Density | Predicted Reactivity | Likely Sites on this compound |
| Negative | Red/Yellow | High | Electrophilic Attack | Nitrogen atom, Fluorine atom |
| Positive | Blue | Low | Nucleophilic Attack | Hydrogen atoms on the aromatic rings |
| Neutral | Green | Near-zero | Low Reactivity | Carbon backbone |
This interactive table is based on general principles of MEP analysis and findings from analogous fluorinated biphenyl (B1667301) compounds.
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing a step-by-step understanding of bond formation and cleavage, transition states, and reaction energetics. For reactions involving this compound, such as its synthesis via Suzuki-Miyaura coupling, computational studies can predict the most favorable reaction pathways and identify key intermediates.
Studies on the synthesis of fluorinated biphenyl compounds, which often employ palladium-catalyzed cross-coupling reactions, have benefited significantly from computational modeling. nih.govnih.govacs.org For instance, DFT calculations can be used to model the catalytic cycle of a Suzuki-Miyaura coupling, which would be a common method for synthesizing this compound from 3-bromopyridine (B30812) and (4-fluoro-2-methylphenyl)boronic acid. The key steps in this catalytic cycle that can be modeled include oxidative addition, transmetalation, and reductive elimination.
The following table outlines the key stages of a typical Suzuki-Miyaura coupling reaction that could be modeled computationally for the synthesis of this compound.
| Reaction Step | Description | Information Gained from Computational Modeling |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromopyridine). | Geometry and energy of the transition state, activation energy. |
| Transmetalation | The organic group from the organoboron compound (e.g., (4-fluoro-2-methylphenyl)boronic acid) is transferred to the palladium catalyst. | Structure of the intermediate complex, energy barrier for ligand exchange. |
| Reductive Elimination | The two organic groups on the palladium catalyst couple and are eliminated as the final biphenyl product, regenerating the catalyst. | Energy of the final product, geometry of the transition state for elimination. |
This interactive table illustrates the application of computational modeling to understand the mechanism of a reaction used to synthesize compounds like this compound.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry Studies for Redox Potential Determination
There are no published cyclic voltammetry studies for 3-(4-Fluoro-2-methylphenyl)pyridine. To determine the redox potentials of this compound, experimental work would be required. A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced.
Table 1: Hypothetical Data Table for Future Cyclic Voltammetry Studies of this compound
| Analyte | Epa (V) | Epc (V) | E1/2 (V) vs. Ref. | ΔEp (mV) | Conditions |
| This compound | Data not available | Data not available | Data not available | Data not available | To be determined |
Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, E1/2 = Half-wave Potential, ΔEp = Peak Separation
Investigation of Substituent Effects on Electrochemical Characteristics
A detailed investigation into the specific effects of the 4-fluoro and 2-methyl substituents on the electrochemical characteristics of the 3-phenylpyridine (B14346) core in this compound has not been conducted. General principles suggest that the electron-withdrawing fluorine atom and the electron-donating methyl group would have opposing effects on the electron density of the aromatic system, thereby influencing the redox potentials. However, without experimental data, the net effect of these two substituents in their specific positions cannot be quantified.
Table 2: Expected Influence of Substituents on Redox Potentials of Phenylpyridines
| Substituent | Electronic Effect | Expected Impact on Oxidation Potential | Expected Impact on Reduction Potential |
| Fluoro | Electron-withdrawing | Increase (more positive) | Decrease (less negative) |
| Methyl | Electron-donating | Decrease (less positive) | Increase (more negative) |
Theoretical Correlation of Electrochemical Data with Electronic Structure Parameters
In the absence of experimental electrochemical data for this compound, a correlation with theoretical parameters is not possible. Such a study would typically involve using computational methods, such as Density Functional Theory (DFT), to calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculated values would then be correlated with experimentally determined redox potentials to provide insights into the electronic structure-redox property relationship.
Table 3: Theoretical Parameters for Future Correlation Studies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Redox Potential (V) |
| This compound | Data not available | Data not available | Data not available | Data not available |
Chemical Transformations and Derivatization Studies of 3 4 Fluoro 2 Methylphenyl Pyridine
The chemical reactivity of 3-(4-fluoro-2-methylphenyl)pyridine, a heterocyclic compound featuring both a pyridine (B92270) and a substituted phenyl ring, presents a rich landscape for synthetic modification. The distinct electronic properties of the two aromatic systems, along with the presence of a methyl group, offer multiple sites for selective functionalization. Research into the derivatization of this scaffold is driven by the pursuit of novel molecules with tailored properties for various applications, including pharmaceuticals and materials science. This section explores strategies for its chemical transformation, focusing on the pyridine ring, the phenyl side-chain, and advanced C-H activation techniques.
Applications in Advanced Materials Research
Role as Ligands in Coordination Chemistry Research
While specific research on the coordination chemistry of 3-(4-Fluoro-2-methylphenyl)pyridine is not extensively documented, the broader class of pyridine (B92270) derivatives is well-established for its ability to act as effective ligands for a variety of metal ions. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with transition metals to form stable complexes. The electronic properties of the pyridine ring, and consequently the coordination properties of the ligand, can be finely tuned by the introduction of substituents.
In the case of this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring influences the electron density of the pyridine nitrogen. This modulation of electronic properties can affect the strength and nature of the metal-ligand bond, which in turn can influence the catalytic activity, photophysical properties, and stability of the resulting coordination compounds. The steric bulk introduced by the 2-methylphenyl group can also play a crucial role in determining the geometry and reactivity of the metal complexes.
Table 1: Potential Coordination Modes of Pyridine-Based Ligands
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | The pyridine nitrogen atom binds to a single metal center. | Transition metals (e.g., Cu, Pd, Pt, Ru) |
| Bidentate (in derivatives) | If the scaffold is further functionalized, it could offer a second coordination site. | Various transition metals |
| Bridging | The ligand connects two or more metal centers. | Can form polynuclear complexes |
Potential in Organic Electronics and Photonic Material Development
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), constantly seeks novel materials with improved efficiency, stability, and color purity. Fluorinated organic compounds are of particular interest due to their enhanced thermal stability and specific electronic properties.
While direct applications of this compound in OLEDs are not widely reported, a closely related polymer, Poly(bis(4-phenyl)(4-fluoro-2-methylphenyl)amine) , has been identified as a material for solution-processed OLEDs. This suggests that the 4-fluoro-2-methylphenyl moiety, when incorporated into a larger conjugated system, can contribute favorably to the performance of organic electronic devices. It is plausible that this fragment could be integrated into small molecules or polymers designed as host materials, charge transport materials, or even emitters in OLEDs. The fluorine substitution can influence the HOMO/LUMO energy levels, which is a critical parameter for efficient charge injection and transport in these devices.
The pyridine core itself is also a common building block in materials for organic electronics, often used to create electron-deficient systems that can facilitate electron transport. The combination of the pyridine and the substituted phenyl ring in this compound could lead to materials with a good balance of electron and hole transport properties, which is crucial for achieving high-efficiency OLEDs.
Table 2: Potential Roles of this compound-based Materials in OLEDs
| Material Type | Function | Key Properties Influenced |
| Host Material | Provides a matrix for the emissive dopant. | Triplet energy, charge transport |
| Electron Transport Layer (ETL) | Facilitates the transport of electrons from the cathode. | LUMO energy level, electron mobility |
| Hole Transport Layer (HTL) | Facilitates the transport of holes from the anode. | HOMO energy level, hole mobility |
| Emitter (as part of a larger molecule) | Emits light upon recombination of electrons and holes. | Emission color, quantum efficiency |
Utility as Precursors or Building Blocks for Novel Chemical Scaffolds
The chemical structure of this compound makes it a versatile building block for the synthesis of more complex and novel chemical scaffolds. The pyridine ring can undergo various chemical transformations, such as N-alkylation, oxidation, and metal-catalyzed cross-coupling reactions at the carbon positions. Similarly, the fluorophenyl ring offers sites for further functionalization, although the fluorine atom is generally stable.
This compound can serve as a starting material for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. For instance, the pyridine ring could be a precursor for the synthesis of quinolines, isoquinolines, or other nitrogen-containing polycyclic aromatic compounds. The presence of the fluoro- and methyl-substituents can be used to direct these synthetic transformations and to fine-tune the properties of the final products.
The ability to use this compound in Suzuki, Buchwald-Hartwig, or other cross-coupling reactions would allow for the facile introduction of this moiety into larger molecular architectures, creating a library of new compounds with potential applications in various fields of materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-Fluoro-2-methylphenyl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a fluorinated arylboronic acid and a pyridine derivative. For example, analogous compounds like 2-fluoro-5-(4-fluorophenyl)pyridine were synthesized using palladium catalysts under inert atmospheres . Optimization includes adjusting solvent polarity (e.g., toluene/ethanol mixtures), temperature (80–110°C), and base (e.g., Na₂CO₃) to improve cross-coupling efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD of a related compound, 7-benzyl-3-(4-fluorophenyl)pyrido-thienopyrimidinone, confirmed bond angles (mean σ(C–C) = 0.004 Å) and torsion angles (e.g., O1A–C1A–C2A–C3A = 73.47°) . Complementary techniques include NMR (¹H/¹³C, HSQC for connectivity) and high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targeting potential of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) can assess binding affinity. For instance, derivatives like 4-(4-fluorophenyl)-6-isopropylpyrimidine-methanol were evaluated for steric and electronic complementarity to active sites . Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. What strategies resolve contradictions in reported toxicity or stability data for fluorinated pyridine analogs?
- Methodological Answer : Discrepancies often arise from impurities or degradation products. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the fluoro group) . Toxicity contradictions require in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability) paired with impurity profiling (LC-MS) to isolate bioactive species .
Q. How do steric and electronic effects of the 4-fluoro-2-methyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the pyridine C-3 position, facilitating nucleophilic aromatic substitution. Steric hindrance from the 2-methyl group can be mitigated using bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent undesired side reactions . Hammett substituent constants (σₚ for F = +0.06, σₘ for CH₃ = −0.07) quantify electronic effects on reaction rates .
Q. What advanced analytical techniques differentiate polymorphic forms of this compound derivatives?
- Methodological Answer : Differential Scanning Calorimetry (DSC) detects polymorph transitions (e.g., endothermic peaks at 123–124°C for a related nitrile derivative) . Pair with Powder X-ray Diffraction (PXRD) to index crystal lattices and Raman spectroscopy to distinguish hydrogen-bonding networks .
Notes for Experimental Design
- Synthetic Optimization : Prioritize inert conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Crystallography : Grow crystals in slow-evaporation setups (e.g., dichloromethane/methanol) for high-resolution SC-XRD .
- Toxicity Studies : Use freshly prepared solutions to avoid solvent degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
